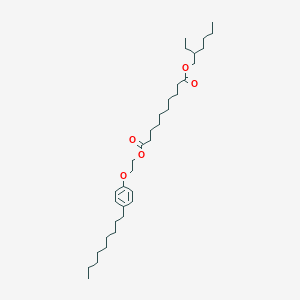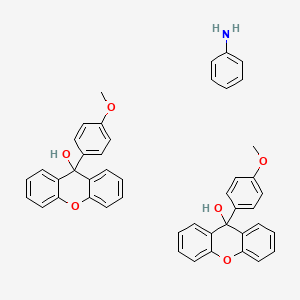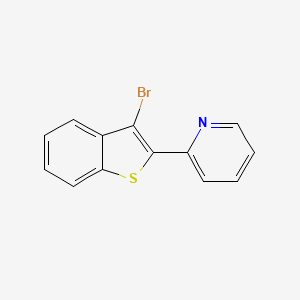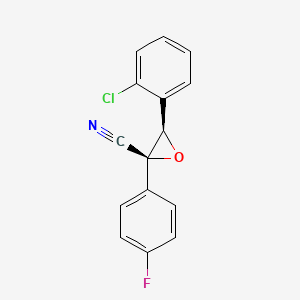
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate is an organic compound with a complex structure, often used in various industrial applications. It is known for its unique chemical properties and versatility in different chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate typically involves esterification reactions. One common method is the reaction between decanedioic acid and 2-ethylhexanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, adhesives, and coatings
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate involves its interaction with various molecular targets. It acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. In biological systems, it may interact with cell membranes, enhancing the permeability and delivery of active compounds .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) decanedioate: Another ester of decanedioic acid, used similarly as a plasticizer.
Di(2-ethylhexyl) sebacate: Known for its use in lubricants and as a plasticizer.
Uniqueness
2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate stands out due to its unique combination of nonylphenoxy and decanedioate groups, providing distinct chemical properties and applications. Its ability to undergo various chemical reactions and its versatility in different industrial applications make it a valuable compound .
Properties
CAS No. |
876665-85-9 |
|---|---|
Molecular Formula |
C35H60O5 |
Molecular Weight |
560.8 g/mol |
IUPAC Name |
10-O-(2-ethylhexyl) 1-O-[2-(4-nonylphenoxy)ethyl] decanedioate |
InChI |
InChI=1S/C35H60O5/c1-4-7-9-10-11-14-17-21-32-24-26-33(27-25-32)38-28-29-39-34(36)22-18-15-12-13-16-19-23-35(37)40-30-31(6-3)20-8-5-2/h24-27,31H,4-23,28-30H2,1-3H3 |
InChI Key |
HEFOCLGGCPAJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOC(=O)CCCCCCCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine](/img/structure/B14196527.png)
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14196529.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)



![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid](/img/structure/B14196553.png)
![2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B14196564.png)

![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14196581.png)
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
